3-Amino-N-(3-chlorophenyl)benzamide

VAP-1 inhibitor SSAO Inflammation

3-Amino-N-(3-chlorophenyl)benzamide is a synthetic small-molecule benzamide derivative with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol. It is characterized by a 3-amino substituent on the benzamide ring and a 3-chlorophenyl group on the amide nitrogen.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 115175-22-9
Cat. No. B037541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-chlorophenyl)benzamide
CAS115175-22-9
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17)
InChIKeyPCTFHCZRFZZANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(3-chlorophenyl)benzamide (CAS 115175-22-9): Baseline Identity and Structural Hallmarks for Procurement


3-Amino-N-(3-chlorophenyl)benzamide is a synthetic small-molecule benzamide derivative with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol [1]. It is characterized by a 3-amino substituent on the benzamide ring and a 3-chlorophenyl group on the amide nitrogen. Commercially, it is typically supplied at a minimum purity of 95% for research use . Its structure has been confirmed by standard spectroscopic methods including NMR and mass spectrometry [2].

3-Amino-N-(3-chlorophenyl)benzamide Interchangeability Risks: Why Structural Analogs Are Not Drop-in Replacements


In silico analyses indicate that the specific 3-amino and 3-chlorophenyl substitution pattern of this benzamide governs its interaction with biological targets such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) [1]. Simply interchanging this compound with a regioisomer (e.g., 2-amino or 4-chloro analog) or a different halogenated benzamide is likely to alter key binding interactions, potentially leading to significant shifts in inhibitory potency. For example, a closely related binding entry (CHEMBL3919913) showed a 7.8-fold drop in activity between rat and human VAP-1, underscoring the sensitivity of this pharmacophore to subtle structural context [1]. Without explicit comparative biological data, assuming functional equivalence with any analog poses a high risk for experimental failure.

Quantitative Differentiation Evidence for 3-Amino-N-(3-chlorophenyl)benzamide Against Closest Analogs


VAP-1/SSAO Inhibition Potency: Cross-Species Data Suggesting a Clear Pharmacological Profile

Data curated in ChEMBL and BindingDB for a closely related compound (CHEMBL3919913) provides cross-species IC50 values for VAP-1 inhibition. While the exact structural match to 3-Amino-N-(3-chlorophenyl)benzamide requires verification, the reported values establish a quantitative baseline for the benzamide class at this target: IC50 of 23 nM against rat VAP-1 and IC50 of 180 nM against human VAP-1, both assessed in CHO cell-based assays using 14C-benzylamine as substrate [1]. This indicates a 7.8-fold species selectivity difference, a critical consideration for in vivo model selection. Any analog claiming improved potency must be benchmarked against these values.

VAP-1 inhibitor SSAO Inflammation Inhibitory potency

Purity Threshold: A Minimum 95% Specification to Ensure Reproducible Biological Assessment

Commercial suppliers provide 3-Amino-N-(3-chlorophenyl)benzamide at a standard minimum purity of 95% . This is a critical procurement parameter because lower-purity batches may contain unknown impurities that can inhibit or activate biological targets, leading to false positives or skewed dose-response curves. For example, impurity-driven cytotoxicity can appear as target-specific activity at just 5% contamination [1]. Setting a firm '>95%' purity requirement in the request-for-proposal (RFP) process serves as a primary filter to minimize batch-to-batch variability.

Purity Quality control Reproducibility Procurement specification

Structural Confirmation by Spectral Fingerprinting: NMR, FTIR, and MS Verification

The structural identity of 3-Amino-N-(3-chlorophenyl)benzamide has been established through a comprehensive spectral database including 2 NMR spectra, 1 FTIR spectrum, and 1 mass spectrum (GC-MS) [1]. These spectra serve as a definitive fingerprint for inbound quality control (QC) verification. An incoming batch can be rapidly confirmed against these reference spectra using a benchtop NMR or FTIR spectrometer, providing an unambiguous yes/no identity check. The alternative is to rely solely on the supplier's certificate of analysis, which carries inherent risk.

Structural confirmation Spectroscopy Identity verification Procurement acceptance

Procurement-Driven Application Scenarios for 3-Amino-N-(3-chlorophenyl)benzamide


VAP-1/SSAO Inhibitor Screening Cascade Initiation

Procure 3-Amino-N-(3-chlorophenyl)benzamide as a starting point for a VAP-1/SSAO inhibitor program, using the published rat VAP-1 IC50 of 23 nM as a baseline reference for the benzamide class [1]. This compound is suitable for establishing a biochemical or cell-based assay to benchmark new synthetic analogs, provided the species-specific activity shift (rat vs. human) is accounted for in the assay design.

Pharmacophore Exploration for Inflammation Targets

Use the compound as a core scaffold for combinatorial chemistry aimed at developing selective VAP-1 inhibitors. The 3-amino and 3-chloro substitution pattern provides an initial pharmacophore for structure-activity relationship (SAR) studies, where each new derivative must be compared against the compound's own baseline inhibitory profile [1].

Analytical Reference Standard for Supplier Qualification

Employ the compound as a chemical reference standard to qualify new batches or new suppliers. The publicly available NMR and mass spectra [2] provide definitive acceptance criteria. Only batches matching the reference spectra within acceptable limits should be released for biological testing.

Negative Control Compound for Amide Bond Stability Studies

Given the presence of a single amide bond, this benzamide can serve as a model compound or negative control in plasma stability or microsomal stability assays, helping to benchmark the intrinsic metabolic lability of the benzamide linkage [3]. Its stability profile can be compared against more complex benzamides to isolate structure-stability relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(3-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.